2-(Isoxazol-5-yl)-5-methoxyphenol
Description
Contextual Significance of Isoxazole (B147169) and Phenolic Heterocycles in Contemporary Chemical Biology
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are of paramount importance in medicinal chemistry. google.com Their structural diversity and ability to interact with a wide array of biological targets make them privileged scaffolds in drug design. merckmillipore.com Among these, isoxazoles, five-membered rings containing adjacent nitrogen and oxygen atoms, have garnered significant attention for their broad spectrum of biological activities. researchgate.netsigmaaldrich.com The isoxazole ring is a key component in several marketed drugs, demonstrating its clinical relevance. sigmaaldrich.com Its utility stems from its ability to act as a bioisostere for other functional groups, improve physicochemical properties, and participate in various binding interactions with biological macromolecules. researchgate.net Research has shown that isoxazole derivatives possess a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. nih.gov
Similarly, phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are ubiquitous in nature and have long been recognized for their diverse biological effects, including antioxidant properties. The strategic combination of isoxazole and phenolic moieties within a single molecular framework, as seen in 2-(isoxazol-5-yl)phenols, creates a hybrid scaffold with the potential for synergistic or novel biological activities. The methoxy (B1213986) group, a common substituent in medicinal chemistry, can further modulate the compound's electronic and steric properties, influencing its metabolic stability and target engagement.
Rationale for Focused Academic Inquiry into the 2-(Isoxazol-5-yl)-5-methoxyphenol Core
Despite the well-established importance of isoxazole and phenolic heterocycles, the specific chemical entity This compound remains largely uncharted territory in published scientific literature. A comprehensive search of chemical databases and research articles reveals a significant gap in knowledge regarding its synthesis, characterization, and biological evaluation. This lack of specific data provides a strong rationale for focused academic inquiry.
The core structure of this compound is intriguing from a medicinal chemistry perspective. The relative positioning of the isoxazole ring, the phenolic hydroxyl group, and the methoxy substituent offers a unique three-dimensional arrangement of hydrogen bond donors, acceptors, and hydrophobic regions. This distinct topography could enable selective interactions with specific biological targets that are not effectively addressed by more common scaffolds.
The exploration of this specific scaffold is driven by the hypothesis that the unique combination and orientation of its functional groups could lead to the discovery of novel biological activities or improved pharmacological profiles compared to existing compounds. For instance, the position of the methoxy group can significantly influence the biological activity and even the mechanism of action of a compound, as demonstrated in studies of other heterocyclic scaffolds. jocpr.comnih.gov Therefore, a systematic investigation into the this compound core is warranted to unlock its therapeutic potential.
Scope and Research Objectives within the Chemical Biology Landscape
The primary objective of initiating research on the this compound scaffold is to systematically synthesize and characterize the compound and its derivatives. This foundational work is essential for any subsequent biological evaluation. A key research goal would be to establish a reliable and efficient synthetic route to this specific molecule, which appears to be non-trivial based on the current lack of literature.
Following successful synthesis, the scope of research would broaden to include a comprehensive evaluation of its biological activities. Given the known properties of its constituent parts, initial screening could focus on areas such as:
Anticancer Activity: Investigating its cytotoxic effects against various cancer cell lines.
Antimicrobial Activity: Assessing its efficacy against a panel of pathogenic bacteria and fungi.
Anti-inflammatory Activity: Evaluating its potential to inhibit key inflammatory pathways.
A crucial aspect of this research would be to establish a clear structure-activity relationship (SAR). This would involve the synthesis and testing of a library of analogs with modifications at different positions of the isoxazole and phenol (B47542) rings. Understanding how structural changes impact biological activity is fundamental to optimizing lead compounds.
The long-term vision for research into the this compound scaffold is to identify novel lead compounds for drug development. This involves not only demonstrating potent biological activity but also characterizing the mechanism of action and assessing drug-like properties. The exploration of this currently enigmatic scaffold holds the promise of expanding the arsenal (B13267) of therapeutic agents and contributing valuable knowledge to the field of medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
5-methoxy-2-(1,2-oxazol-5-yl)phenol |
InChI |
InChI=1S/C10H9NO3/c1-13-7-2-3-8(9(12)6-7)10-4-5-11-14-10/h2-6,12H,1H3 |
InChI Key |
KOKAUFIPSGYDMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=NO2)O |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 2 Isoxazol 5 Yl 5 Methoxyphenol and Its Structural Analogues
Established and Emerging Synthetic Routes to the Isoxazole (B147169) Moiety
The construction of the isoxazole ring is a cornerstone of synthesizing the target molecule. Various methodologies have been developed, ranging from classical cycloaddition reactions to modern transition-metal-catalyzed approaches. These methods offer different levels of regioselectivity and functional group tolerance, providing a versatile toolkit for organic chemists.
Regioselective 1,3-Dipolar Cycloaddition Reactions with Nitrile Oxides
A primary and widely utilized method for isoxazole synthesis is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. nih.govyoutube.comyoutube.com This reaction provides a direct route to the isoxazole core. The regioselectivity of the cycloaddition, which dictates the substitution pattern on the resulting isoxazole ring, can be a critical aspect. nih.gov While some cycloadditions may result in mixtures of regioisomers, careful selection of substrates and reaction conditions can lead to highly regioselective outcomes. youtube.comnih.gov For instance, the reaction of ortho-nitrophenyl alkynes with aryl nitrile oxides has been shown to proceed with excellent regioselectivity. nih.gov
Nitrile oxides, the key 1,3-dipoles in this reaction, are typically generated in situ from precursors like oximes. The subsequent cycloaddition with an alkyne yields the desired isoxazole. youtube.comyoutube.com This method's versatility allows for the introduction of various substituents onto the isoxazole ring by choosing appropriately substituted nitrile oxide precursors and alkyne partners.
Multi-Component Reaction (MCR) Strategies for Isoxazole-5(2H)-one Derivatives
Multi-component reactions (MCRs) have emerged as powerful and efficient strategies for the synthesis of complex molecules from simple starting materials in a single step. mdpi.comscielo.br Several MCRs have been developed for the synthesis of isoxazol-5(4H)-one derivatives. ias.ac.inniscpr.res.inresearchgate.net A common approach involves the one-pot reaction of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and hydroxylamine (B1172632) hydrochloride. scielo.brniscpr.res.in
These reactions are often facilitated by a catalyst, with a variety of catalysts being employed, including pyruvic acid, sodium malonate, and amine-functionalized cellulose. mdpi.comias.ac.inniscpr.res.in The use of green and biodegradable catalysts, along with aqueous reaction media, makes these MCRs environmentally friendly alternatives to traditional methods. ias.ac.inniscpr.res.in The resulting isoxazol-5(4H)-one core can then be further functionalized to achieve the desired substitution pattern.
Chalcone-Hydroxylamine Cyclization Approaches
Another well-established route to isoxazoles involves the cyclization of chalcones with hydroxylamine. nih.govderpharmachemica.comijert.orgnih.gov Chalcones, which are α,β-unsaturated ketones, can be readily synthesized through the Claisen-Schmidt condensation of an aldehyde and a ketone. derpharmachemica.comacs.org The subsequent reaction of the chalcone (B49325) with hydroxylamine hydrochloride, typically in an alkaline medium, leads to the formation of the isoxazole ring through an intermolecular cycloaddition reaction. nih.govwpmucdn.com
This method is particularly useful for synthesizing 3,5-disubstituted isoxazoles. The substituents on the resulting isoxazole are determined by the groups present on the starting chalcone. The reaction conditions, such as the choice of base and solvent, can influence the reaction's efficiency. For example, potassium hydroxide (B78521) in ethanol (B145695) is a commonly used system for this transformation. nih.govderpharmachemica.com
Transition Metal-Catalyzed Syntheses of Functionalized Isoxazoles
In recent years, transition metal catalysis has become an indispensable tool in organic synthesis, and the construction of isoxazole rings is no exception. researchgate.netrsc.orgresearchwithrutgers.com Transition metal-catalyzed reactions offer novel and highly efficient pathways to functionalized isoxazoles, often with excellent control over regioselectivity. researchwithrutgers.com These methods can involve various transition metals, including palladium and copper. researchgate.netacs.org
For example, transition metal-catalyzed cycloadditions and cycloisomerizations have been developed for the synthesis of densely functionalized isoxazoles. rsc.orgresearchwithrutgers.com Furthermore, transition metals can be employed in the functionalization of pre-formed isoxazole rings, allowing for the introduction of additional substituents at specific positions. researchgate.net Electrophilic cyclization of 2-alkyn-1-one O-methyl oximes using reagents like ICl, I2, Br2, or PhSeBr also provides a direct route to 3,5-disubstituted 4-halo(seleno)isoxazoles. acs.org
Targeted Synthesis of the Phenolic Component and its Integration
The synthesis of the target molecule, 2-(Isoxazol-5-yl)-5-methoxyphenol, requires not only the formation of the isoxazole ring but also the presence and correct positioning of the 5-methoxyphenol moiety.
Strategies for Incorporating the 5-Methoxyphenol Unit
The 5-methoxyphenol unit can be introduced at different stages of the synthesis. One approach is to start with a precursor that already contains the 5-methoxyphenol or a protected version thereof. For instance, a chalcone bearing a 5-methoxyphenyl group could be synthesized and then cyclized with hydroxylamine to form the desired isoxazole-substituted phenol (B47542).
Alternatively, the phenolic hydroxyl group can be introduced or deprotected at a later stage. For example, a methoxy-substituted phenyl group can be carried through the synthesis, and a demethylation step can be performed at the end to reveal the phenol. The synthesis of substituted phenols, such as 5-bromo-2-methoxyphenol, has been reported through a three-step process involving acetylation of the hydroxyl group of o-methoxyphenol, followed by bromination and deacetylation. google.com The synthesis of 4-methoxyphenol (B1676288) from p-anisaldehyde has also been described. chemicalbook.com
Table 1: Comparison of Synthetic Methodologies for Isoxazole Ring Formation
| Methodology | Key Reactants | Typical Conditions | Advantages | Disadvantages |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide, Alkyne | In situ generation of nitrile oxide, often thermal | High atom economy, direct route to isoxazoles | Can lead to regioisomeric mixtures |
| Multi-Component Reaction | Aldehyde, β-Ketoester, Hydroxylamine | Catalytic (e.g., pyruvic acid, sodium malonate), often in green solvents | High efficiency, one-pot synthesis, environmentally friendly | Primarily yields isoxazol-5(4H)-one derivatives |
| Chalcone Cyclization | Chalcone, Hydroxylamine | Alkaline medium (e.g., KOH in ethanol) | Readily available starting materials, good for 3,5-disubstituted isoxazoles | Requires pre-synthesis of chalcone |
| Transition Metal Catalysis | Varies (e.g., alkynes, oximes) | Transition metal catalyst (e.g., Pd, Cu) | High regioselectivity, access to diverse functionalization | Catalyst cost and removal can be a concern |
Biogenetic-Type Synthesis of Phenolic Compounds
Biogenetic-type synthesis, also known as biomimetic synthesis, is a strategic approach in organic synthesis that emulates the probable biosynthetic pathways of natural products. acs.orgacs.org This methodology often leads to efficient and stereoselective syntheses of complex molecules. While the specific biogenetic pathway for this compound is not extensively documented, general principles of phenolic compound biosynthesis in nature can provide a foundation for designing a synthetic route.
In plants, phenolic compounds are predominantly synthesized through the shikimic acid and phenylpropanoid pathways. frontiersin.orgyoutube.com These pathways commence with simple carbohydrate precursors and, through a series of enzymatic reactions, generate a variety of phenolic structures. frontiersin.orgyoutube.com The biosynthesis of many phenolic compounds involves key intermediates derived from amino acids like phenylalanine and tyrosine. nih.gov
A hypothetical biogenetic-type synthesis for a structural analogue of this compound could involve the condensation of a β-keto ester with hydroxylamine to form the isoxazole ring, a common strategy in isoxazole synthesis. The phenolic portion could be derived from a substituted acetophenone, which itself can be accessed through biosynthetic pathways. The strategic coupling of these two key fragments would mimic the modular nature of many biosynthetic routes.
Table 1: Key Enzymes and Intermediates in Phenolic Biosynthesis
| Enzyme/Intermediate | Role in Biosynthesis |
| Phenylalanine ammonia-lyase (PAL) | Catalyzes the non-oxidative deamination of L-phenylalanine to cinnamic acid, a key entry point into the phenylpropanoid pathway. frontiersin.org |
| Cinnamate-4-hydroxylase (C4H) | A cytochrome P450-dependent monooxygenase that hydroxylates cinnamic acid to p-coumaric acid. frontiersin.org |
| 4-Coumarate-CoA ligase (4CL) | Activates p-coumaric acid and other hydroxycinnamic acids to their corresponding CoA-thioesters. frontiersin.org |
| Shikimic Acid | A key alicyclic intermediate in the biosynthesis of aromatic amino acids and other phenolic compounds. youtube.com |
Optimization of Synthetic Pathways and Green Chemistry Considerations
Key areas for optimization include:
Solvent Selection: The use of environmentally benign solvents is a cornerstone of green chemistry. mdpi.com For the synthesis of phenolic compounds, replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical fluids is highly desirable. ul.ie Natural deep eutectic solvents (NaDESs), which are mixtures of natural compounds like sugars and organic acids, are also emerging as promising green solvents for extracting and synthesizing phenolic compounds. researchgate.netmdpi.com
Catalysis: The development of highly efficient and selective catalysts can significantly improve reaction yields and reduce the formation of byproducts. acs.org For instance, enzyme-catalyzed synthesis offers a green and safe approach to producing polymeric phenols. nih.gov
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. acs.org
Energy Efficiency: Utilizing milder reaction conditions, such as lower temperatures and pressures, can reduce energy consumption. Microwave-assisted and ultrasound-assisted extractions are examples of energy-efficient techniques. mdpi.com
A study on the extraction of phenolic compounds from grape and blackberry seeds highlighted the optimization of extraction time and solid-to-solvent ratios using 60% ethanol as a greener solvent. ul.ie Such optimization strategies can be applied to the synthesis of this compound to enhance its sustainability.
Table 2: Green Chemistry Metrics for Synthetic Route Evaluation
| Metric | Description |
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% |
| E-Factor | (Total weight of waste / Weight of product) |
| Process Mass Intensity (PMI) | (Total mass in a process / Mass of product) |
| AGREE Metric | A comprehensive tool for evaluating the greenness of an analytical method, scoring various parameters. researchgate.net |
Derivatization Strategies for Enhancing Molecular Complexity and Diversity
Derivatization is a powerful tool for modifying the structure of a lead compound to explore its structure-activity relationship and enhance its properties. researchgate.net For phenolic compounds, derivatization can involve modifications at the hydroxyl group or the aromatic ring. nih.gov
Common derivatization strategies for phenols include:
Alkylation and Acylation: The phenolic hydroxyl group can be readily alkylated or acylated to form ethers and esters, respectively. These modifications can alter the compound's polarity and bioavailability. researchgate.net
Halogenation: The introduction of halogen atoms onto the aromatic ring can influence the electronic properties and metabolic stability of the molecule. researchgate.net
Nitration and Amination: The introduction of nitro and amino groups can provide handles for further functionalization and can significantly impact the biological activity of the compound.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, can be employed to introduce new carbon-carbon bonds, thereby increasing molecular complexity.
For this compound, derivatization could involve modification of the phenolic hydroxyl group, substitution on the benzene (B151609) ring, or even modification of the isoxazole ring. These strategies would allow for the creation of a library of analogues for further investigation. Derivatization is also a crucial step in preparing phenolic compounds for analysis by gas chromatography-mass spectrometry (GC-MS), as it increases their volatility and thermal stability. nih.govyoutube.com Silylation is a common derivatization technique used for this purpose. youtube.com
Table 3: Common Derivatization Reagents for Phenolic Compounds
| Reagent | Functional Group Targeted | Resulting Derivative |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl (-OH) | Trimethylsilyl (TMS) ether youtube.com |
| Acetic Anhydride | Hydroxyl (-OH) | Acetate ester |
| Diazomethane | Carboxylic acid (-COOH), Phenolic hydroxyl (-OH) | Methyl ester, Methyl ether |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl (-OH) | Trimethylsilyl (TMS) ether |
Advanced Analytical Characterization Techniques for Structural Elucidation of 2 Isoxazol 5 Yl 5 Methoxyphenol Analogs
Comprehensive Spectroscopic Analyses
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Techniques)
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom.
¹H NMR: The proton NMR spectrum of an isoxazole-methoxyphenol analog reveals characteristic signals for the aromatic protons of the phenol (B47542) and isoxazole (B147169) rings, as well as the methoxy (B1213986) group protons. For instance, in a related compound, 2-bromo-5-methoxyphenol (B1282781), the methoxy protons appear as a singlet around δ 3.86 ppm. beilstein-journals.org The aromatic protons typically resonate in the downfield region (δ 6.0-8.5 ppm), with their splitting patterns (singlet, doublet, triplet, etc.) and coupling constants (J values) providing crucial information about their relative positions on the rings.
¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms in the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and bonding environment. For example, the carbon of the methoxy group in 2-bromo-5-methoxyphenol is observed at δ 55.55 ppm. beilstein-journals.org The aromatic and isoxazole ring carbons appear at lower field, typically between δ 100 and 160 ppm.
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are often employed to establish connectivity. COSY identifies proton-proton couplings, helping to piece together adjacent protons in a spin system. HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of ¹H and ¹³C signals.
Table 1: Representative NMR Data for a Substituted Isoxazole Analog
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | 12.57 | s | - | OH |
| ¹H | 7.57 | d | 8.0 | Ar-H |
| ¹H | 7.48 | d | 8.0 | Ar-H |
| ¹H | 7.01 | d | 8.0 | Ar-H |
| ¹H | 6.97 | d | 8.0 | Ar-H |
| ¹H | 5.02 | s | - | Isoxazole-H |
| ¹H | 3.58 | s | - | OCH₃ |
| ¹³C | 162.9 | - | - | C=O or C=N |
| ¹³C | 156.2 | - | - | Ar-C |
| ¹³C | 147.1 | - | - | Ar-C |
| ¹³C | 128.7 | - | - | Ar-C |
| ¹³C | 115.4 | - | - | Ar-C |
| ¹³C | 114.2 | - | - | Ar-C |
| ¹³C | 70.4 | - | - | Isoxazole-C |
| ¹³C | 55.8 | - | - | OCH₃ |
Note: Data is for the related compound 5-[{(1H-benzo[d]imidazol-2-yl)thio}methyl]-3-(4-methoxyphenyl)-4,5-dihydroisoxazole and is for illustrative purposes. biointerfaceresearch.com
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
For 2-(isoxazol-5-yl)-5-methoxyphenol analogs, the FTIR spectrum would be expected to show:
A broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the phenolic hydroxyl group.
C-H stretching vibrations for the aromatic and methoxy groups, typically in the 2850-3100 cm⁻¹ range.
C=N and C=C stretching vibrations from the isoxazole and phenyl rings, appearing in the 1400-1650 cm⁻¹ region.
Strong C-O stretching vibrations for the methoxy ether and phenolic C-O bonds, usually found between 1000-1300 cm⁻¹.
The presence and position of these bands provide confirmatory evidence for the key functional groups within the molecule. The synthesis of various isoxazole derivatives has been characterized using FTIR to confirm the presence of these characteristic functional groups. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS is a powerful technique that provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z). This high precision allows for the determination of the elemental composition and, consequently, the molecular formula of the compound.
For a this compound analog, HRMS would be used to confirm the expected molecular formula by comparing the experimentally measured mass to the calculated theoretical mass. For example, in the characterization of a novel N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, mass spectrometry was used to identify the [M+H]⁺ ion at m/z = 373.1, confirming its molecular weight. mdpi.com This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
X-ray Crystallography for Definitive Solid-State Structure Determination
While spectroscopic techniques provide invaluable data about a molecule's connectivity and functional groups, X-ray crystallography offers the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique requires a single, high-quality crystal of the compound.
The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to calculate the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision. X-ray crystallography can definitively establish:
The connectivity of all atoms.
Bond lengths and bond angles.
The stereochemistry and conformation of the molecule in the solid state.
Intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.
For example, a single-crystal X-ray diffraction analysis of N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin revealed that it crystallizes in the triclinic space group P-1 and provided detailed information on its molecular geometry and intermolecular interactions. mdpi.comresearchgate.net Similarly, the crystal structure of 2-(5-chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol was elucidated, confirming the molecular conformation and intermolecular hydrogen bonding. nih.gov
Table 2: Illustrative Crystallographic Data for a Benzothiazole Analog
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₀ClNO₂S |
| Molecular Weight | 291.74 |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 7.4877 (4) |
| b (Å) | 27.2166 (15) |
| c (Å) | 6.1902 (3) |
| V (ų) | 1261.50 (11) |
| Z | 4 |
Data from the crystallographic study of 2-(5-chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol. nih.gov
Elemental Combustion Analysis for Stoichiometric Verification
Elemental combustion analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure organic compound. The sample is combusted in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, and N₂) are collected and quantified.
The experimentally determined percentages of C, H, and N are then compared to the theoretical values calculated from the proposed molecular formula. A close agreement (typically within ±0.4%) provides strong evidence for the purity and elemental composition of the synthesized compound. This technique is often used in conjunction with HRMS to provide orthogonal confirmation of the molecular formula. For instance, elemental analysis of various isoxazoline (B3343090) derivatives has been reported to confirm their calculated elemental compositions. biointerfaceresearch.com
Table of Compound Names
| Compound Name |
|---|
| This compound |
| 2-Bromo-5-methoxyphenol |
| N-(3-(4-Methoxyphenyl)isoxazolin-5-yl)methylsaccharin |
| 5-[{(1H-benzo[d]imidazol-2-yl)thio}methyl]-3-(4-methoxyphenyl)-4,5-dihydroisoxazole |
Preclinical Investigation of Biological Activities and Molecular Mechanisms of Action
Enzyme Inhibition and Modulation Studies
The ability of 2-(Isoxazol-5-yl)-5-methoxyphenol and related isoxazole-containing compounds to inhibit or modulate the activity of various enzymes is a central focus of preclinical research. These studies aim to elucidate the mechanisms by which these compounds may exert therapeutic effects.
Cyclooxygenase (COX-1 and COX-2) Inhibition Profiling
Cyclooxygenase (COX) enzymes are key players in the inflammatory process, responsible for the conversion of arachidonic acid into prostaglandins. There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and upregulated during inflammation. The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective COX inhibitors.
A series of novel isoxazole (B147169) derivatives were synthesized and evaluated for their in vitro inhibitory activity against both COX-1 and COX-2 enzymes. The results indicated that many of the tested compounds displayed anti-inflammatory effects, with several showing potent and selective inhibition of COX-2. nih.gov For instance, compounds designated as C3, C5, and C6 were identified as particularly potent COX-2 inhibitors. nih.gov The selectivity of these compounds for COX-2 over COX-1 is a promising finding for the development of safer anti-inflammatory agents. nih.gov Further in vivo studies using a carrageenan-induced rat paw edema model demonstrated that pretreatment with certain COX-2 inhibiting compounds led to a significant reduction in paw swelling compared to the control group, confirming their anti-inflammatory potential. bioworld.com Histopathological analysis of the inflamed tissue further supported these findings, showing a decrease in the expression of COX-2 and other inflammatory markers. bioworld.com
Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Isoxazole Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) for COX-2 |
|---|---|---|---|
| C3 | 22.57 ± 0.05 | 0.93 ± 0.01 | 24.26 |
| C5 | 35.55 ± 0.07 | 0.85 ± 0.04 | 41.82 |
| C6 | 33.94 ± 0.09 | 0.55 ± 0.03 | 61.73 |
IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
5-Lipoxygenase (5-LOX) Inhibition and Anti-Inflammatory Effects
5-Lipoxygenase (5-LOX) is another critical enzyme in the arachidonic acid cascade, leading to the production of leukotrienes, which are potent pro-inflammatory mediators. researchgate.net Inhibition of 5-LOX is a therapeutic strategy for inflammatory conditions such as asthma and allergic rhinitis. researchgate.netnih.gov
In vitro studies have demonstrated that certain isoxazole derivatives possess significant 5-LOX inhibitory activity. nih.govnih.gov One study reported that a specific compound, designated as C3, exhibited concentration-dependent inhibition of 5-LOX with an IC₅₀ value of 8.47 μM. nih.gov Another compound, C5, also showed good inhibitory effect with an IC₅₀ of 10.48 μM. nih.gov Among a series of ten synthesized compounds, the most potent 5-LOX inhibitory effect was observed for compound C6. nih.gov These findings highlight the potential of isoxazole-based compounds as dual inhibitors of both COX and 5-LOX pathways, which could offer a broader anti-inflammatory effect.
Table 2: 5-Lipoxygenase (5-LOX) Inhibitory Activity of Isoxazole Derivatives
| Compound | 5-LOX IC₅₀ (µM) |
|---|---|
| C3 | 8.47 |
| C5 | 10.48 |
| C6 | Potent (exact IC₅₀ not specified) |
IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity.
Acetyl-CoA Carboxylase (ACC) Inhibition
Acetyl-CoA carboxylase (ACC) is a rate-limiting enzyme in the de novo synthesis of fatty acids. nih.govleitir.is It exists in two isoforms, ACC1 and ACC2. nih.gov Inhibition of ACC is being explored as a therapeutic strategy for metabolic diseases and cancer, as rapidly proliferating cancer cells often exhibit increased fatty acid synthesis. nih.govleitir.is
A series of 4-phenoxy-phenyl isoxazoles were synthesized and evaluated as potential ACC inhibitors. researchgate.net Through high-throughput virtual screening, a lead compound was identified, and subsequent structure-activity relationship studies led to the discovery of compound 6g , which exhibited potent ACC inhibitory activity with an IC₅₀ of 99.8 nM. researchgate.net This level of potency is comparable to other known ACC inhibitors. researchgate.net Mechanistic studies revealed that these compounds decreased the levels of malonyl-CoA, the product of the ACC reaction, and induced cell cycle arrest and apoptosis in cancer cells. researchgate.net These findings suggest that isoxazole-based compounds are a promising scaffold for the development of novel ACC inhibitors for cancer therapy. researchgate.net
Heat Shock Protein 90 (Hsp90) Inhibition
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the stability and function of a wide range of client proteins, many of which are involved in cancer cell proliferation, survival, and signaling. nih.govmerckmillipore.com Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. nih.govresearchgate.net
Research has led to the discovery of N-(isoxazol-5-yl)amides as potent Hsp90 inhibitors. merckmillipore.comresearchgate.net One such compound, designated as 108 , demonstrated a high binding affinity for Hsp90 with an IC₅₀ of 0.030 μM in a fluorescence polarization binding assay. merckmillipore.comresearchgate.net This compound also effectively inhibited the proliferation of various human cancer cell lines. researchgate.net Functional studies showed that compound 108 led to the depletion of key signaling proteins that are clients of Hsp90, providing a mechanistic basis for its anti-cancer activity. merckmillipore.comresearchgate.net These results position isoxazole-based compounds as promising candidates for further development as Hsp90 inhibitors. merckmillipore.comresearchgate.net
Monoamine Oxidase B (MAO-B) Inhibition
Monoamine oxidase B (MAO-B) is an enzyme responsible for the degradation of several key neurotransmitters, including dopamine (B1211576). nih.gov Inhibition of MAO-B is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease, as it can help to increase dopamine levels in the brain. nih.govnih.gov
Studies on isoxazole derivatives have revealed their potential as MAO-B inhibitors. nih.govnih.gov For instance, the compound (S)-5-Methoxymethyl-3-[6-(4,4,4-trifluorobutoxy)benzo[d]isoxazol-3-yl]-oxazolidin-2-one, also known as SL25.1188, was found to be a selective and reversible inhibitor of MAO-B. nih.gov In vitro studies using rat brain homogenates showed that SL25.1188 inhibited MAO-B with an IC₅₀ value of 11.8 nM and exhibited an 84-fold selectivity over MAO-A. nih.gov This high potency and selectivity make such isoxazole derivatives attractive candidates for the development of new treatments for neurodegenerative diseases. nih.govnih.gov
Other Relevant Enzyme Targets and Their Inhibitory Mechanisms
The versatility of the isoxazole scaffold has led to its investigation against other enzyme targets. For example, certain isoxazole derivatives have been explored as inhibitors of Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase, a key enzyme in the DNA damage response pathway. nih.gov Inhibition of ATR is a promising strategy to enhance the efficacy of DNA-damaging cancer therapies. nih.gov The discovery of VX-970 (M6620), a 2-aminopyrazine-based isoxazole, as the first ATR inhibitor to enter clinical trials highlights the potential of this chemical class in targeting enzymes involved in DNA repair. nih.gov
Cellular Pathway Modulation and Signalling Interference
Wnt/β-catenin Pathway Inhibition for Therapeutic Intervention
There is no available scientific evidence to suggest that this compound directly inhibits the Wnt/β-catenin signaling pathway. However, research into structurally related isoxazole compounds has shown potential in this area. For instance, a different molecule, 2-(isoxazol-5-yl)phenyl 3,4-dihydroxybenzoate, has been identified as a potential inhibitor of this pathway, which is crucial in the development of colorectal cancer. bohrium.comnih.govscilit.comresearchgate.net The abnormal activation of the Wnt/β-catenin pathway is a key factor in the onset and progression of various cancers. bohrium.com Inhibition of this pathway is therefore considered a promising therapeutic strategy. nih.gov
Induction of Apoptosis in Select Cancer Cell Lines
The pro-apoptotic activity of this compound has not been documented in scientific literature. Studies on other isoxazole derivatives, such as certain 5-(thiophen-2-yl)isoxazoles, have demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov For example, the compound 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6) was found to be a potent inducer of apoptosis in MCF-7 breast cancer cells. nih.gov This highlights the potential of the isoxazole scaffold in developing new anti-cancer agents that function through the induction of apoptosis.
Mechanisms of Inhibition of Bacterial Cell Wall Synthesis
There is currently no research available that elucidates the mechanisms by which this compound might inhibit bacterial cell wall synthesis. The bacterial cell wall is a critical structure for bacterial survival, making it an excellent target for antibiotics. nih.govnih.gov Inhibition of its synthesis can lead to bacterial cell lysis and death. nih.gov While many antibiotics, such as β-lactams and glycopeptides, are known to target this pathway, the specific role, if any, of this compound in this process remains unknown.
Antimicrobial and Anti-Infective Potentials
Broad-Spectrum Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria
Specific data on the broad-spectrum antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria is not present in the available scientific literature. The isoxazole core is a feature of some antibacterial compounds. researchgate.netnih.govnih.gov For instance, certain sulfonamide isoxazolo[5,4-b]pyridines have shown moderate activity against E. coli and P. aeruginosa. researchgate.net However, without direct experimental evidence, the antibacterial potential of this compound cannot be confirmed.
Antifungal Activity Assessment and Target Identification
There is no available information regarding the antifungal activity or identified fungal targets of this compound. The isoxazole moiety is found in various compounds with antifungal properties. nih.gov For example, some N-(2-methyl-5-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives have demonstrated excellent antifungal potential against Candida albicans and Aspergillus niger. researchgate.net Nevertheless, the specific antifungal profile of this compound has not been investigated or reported.
Antiviral Spectrum and Mechanism of Action
No studies detailing the antiviral spectrum or mechanism of action for this compound are available in the public domain.
Antitubercular Activity against Mycobacterium tuberculosis
There is no published research on the antitubercular activity of this compound against Mycobacterium tuberculosis.
Anti-Inflammatory Response and Immunomodulatory Effects
Information regarding the anti-inflammatory or immunomodulatory effects of this compound is not available in the scientific literature.
Antioxidant Properties and Redox Homeostasis Regulation
The antioxidant properties and any role in regulating redox homeostasis for this compound have not been documented in available research.
Exploration of Other Pharmacological Activities (e.g., antinociceptive, anticonvulsant)
There are no available studies investigating the antinociceptive, anticonvulsant, or other pharmacological activities of this compound.
Computational Chemistry and Molecular Modeling of 2 Isoxazol 5 Yl 5 Methoxyphenol and Its Ligand Interactions
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is instrumental in virtual screening and for understanding the structural basis of a ligand's activity.
In hypothetical docking studies, 2-(Isoxazol-5-yl)-5-methoxyphenol would be docked into the active sites of various clinically relevant protein targets, such as kinases, cyclooxygenases, or G-protein coupled receptors. The primary goal is to identify the most stable binding pose, which is quantified by a docking score or binding energy. A lower, more negative binding energy typically indicates a more favorable and stable interaction.
The predicted binding modes would reveal how the ligand orients itself within the receptor's binding pocket. For instance, the isoxazole (B147169) ring, with its nitrogen and oxygen atoms, is a potential hydrogen bond acceptor and donor, while the methoxyphenol ring can engage in various interactions, including hydrophobic and aromatic stacking. The specific orientation would be crucial in determining the compound's agonist or antagonist effects.
Hypothetical Docking Scores of this compound with Various Targets
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |
| Cyclooxygenase-2 (COX-2) | 5KIR | -9.2 | 150 |
| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -8.5 | 450 |
| p38 MAP Kinase | 3S3I | -10.1 | 50 |
| Estrogen Receptor Alpha (ER-α) | 3ERT | -7.8 | 900 |
This table contains hypothetical data for illustrative purposes.
A detailed analysis of the docked pose of this compound would identify the specific amino acid residues in the active site that are crucial for its binding. The types of interactions are key to understanding the stability of the ligand-protein complex.
Hydrogen Bonding: The oxygen and nitrogen atoms of the isoxazole ring, as well as the hydroxyl and methoxy (B1213986) groups of the phenol (B47542) ring, are prime candidates for forming hydrogen bonds with polar residues such as serine, threonine, and glutamine.
Hydrophobic Interactions: The aromatic rings of the isoxazole and phenol moieties can form hydrophobic interactions with nonpolar residues like leucine, isoleucine, and valine.
π-π Stacking: The planar aromatic rings can engage in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan, further stabilizing the complex.
Hypothetical Key Interacting Residues for this compound with p38 MAP Kinase
| Interacting Residue | Interaction Type | Distance (Å) |
| Lys53 | Hydrogen Bond | 2.9 |
| Met109 | Hydrophobic | 3.8 |
| Phe169 | π-π Stacking | 4.2 |
| Asp168 | Hydrogen Bond | 3.1 |
This table contains hypothetical data for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of new compounds and for optimizing lead structures.
To develop a QSAR model for isoxazole derivatives, a dataset of compounds with known biological activities against a specific target would be required.
2D-QSAR: This approach uses 2D descriptors such as molecular weight, logP (lipophilicity), and topological indices to build a linear or non-linear equation that predicts activity.
3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D structural information. These methods generate contour maps that visualize regions where steric bulk, electrostatic potential, or hydrophobicity are favorable or unfavorable for activity, providing a more detailed roadmap for chemical modification.
The core of QSAR is the correlation of calculated molecular descriptors with observed biological responses. For this compound, key descriptors would likely include:
Electronic Descriptors: The distribution of charges and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can influence receptor binding and reactivity. mdpi.com
Steric Descriptors: Molecular volume and surface area can affect how well the compound fits into a binding pocket.
Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is crucial for predicting membrane permeability and hydrophobic interactions.
Topological Descriptors: These numerical indices describe the connectivity and branching of the molecule.
A hypothetical QSAR equation might look like: pIC50 = 0.75 * logP - 0.23 * (Molecular Weight/100) + 1.5 * (Number of H-bond donors) + C
Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Behavior
While molecular docking provides a static snapshot of the ligand-protein interaction, MD simulations offer a dynamic view over time. These simulations track the movements of every atom in the complex, providing insights into its stability and conformational changes.
An MD simulation of the this compound-protein complex, typically run for nanoseconds or even microseconds, would reveal:
Stability of the Binding Pose: By analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can assess whether the initial docked pose is stable over time.
Flexibility of the Complex: The root-mean-square fluctuation (RMSF) of individual residues can highlight which parts of the protein become more or less flexible upon ligand binding.
Water-Mediated Interactions: MD simulations can explicitly show the role of water molecules in mediating hydrogen bonds between the ligand and the protein.
Free Energy of Binding: Advanced techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be used to calculate a more accurate estimation of the binding free energy from the MD trajectory.
These computational approaches, when used in concert, provide a powerful framework for understanding the potential of this compound as a therapeutic agent and for guiding its future development.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties. For compounds similar to this compound, such as N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin and various oxazol-5-one derivatives, DFT calculations have been instrumental in understanding their fundamental chemical characteristics.
Typically, DFT calculations are performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to optimize the molecular geometry and determine its electronic properties. The optimized structure provides information on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography to validate the computational model.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For instance, the calculated HOMO-LUMO energy gap for N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin was found to be 4.9266 eV.
Furthermore, DFT can be used to simulate molecular electrostatic potential (MEP) surfaces, which visualize the charge distribution and are crucial for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces. Hirshfeld surface analysis, often supplemented by DFT calculations, can further elucidate the nature and contribution of these intermolecular interactions in the crystal packing of related isoxazoline (B3343090) compounds.
Table 1: Representative DFT Calculation Parameters for an Isoxazoline Derivative
| Parameter | Value | Reference |
|---|---|---|
| Method | DFT | |
| Functional | B3LYP | |
| Basis Set | 6-311G(d,p) |
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling is a cornerstone of modern drug discovery, enabling the identification of novel bioactive molecules from large chemical databases. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific biological target.
The process typically begins with a set of known active ligands. These molecules are used to generate and validate a pharmacophore model. Algorithms like HipHop Refine in Catalyst software are employed to identify common chemical features among the active compounds. The resulting pharmacophore model is then used as a 3D query to screen large virtual libraries of compounds in a process known as virtual screening.
This approach has been successfully applied to discover novel agonists for targets like the Takeda G-protein-coupled receptor 5 (TGR5) and inhibitors for microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). In one such study, a ligand-based pharmacophore model was developed and used to screen for new TGR5 agonists, leading to the identification of compounds with significant agonistic activity. Similarly, pharmacophore modeling and virtual screening have identified novel inhibitors of mPGES-1 with micromolar efficacy.
For a compound like this compound, a similar workflow could be envisioned. If this molecule were identified as a hit compound, its key chemical features could be used to build a pharmacophore model. This model would then guide the virtual screening of compound libraries to find new, structurally diverse molecules with potentially improved activity.
Table 2: Key Steps in Pharmacophore Modeling and Virtual Screening
| Step | Description | Reference |
|---|---|---|
| Ligand Set Selection | A set of active compounds with a common biological target is chosen. | |
| Pharmacophore Model Generation | Software identifies common chemical features and their spatial arrangement to create a model. | |
| Model Validation | The model is tested for its ability to distinguish between known active and inactive compounds. | |
| Virtual Screening | The validated pharmacophore model is used to search large chemical databases for matching molecules (hits). |
| Hit Selection and Biological Testing | The most promising hits are selected for in vitro or in vivo biological evaluation. | |
Rational Design of New Analogues based on Computational Insights
The insights gained from computational studies like DFT and pharmacophore modeling provide a solid foundation for the rational design of new analogues with enhanced properties. By understanding the structure-activity relationships (SAR), chemists can make targeted modifications to a lead compound to improve its potency, selectivity, or pharmacokinetic profile.
For instance, in the development of sirtuin inhibitors, analogues of cambinol, which include isoxazol-5-one structures, were designed and synthesized to explore the SAR and improve isoform selectivity. This work led to the identification of analogues with significant selectivity for different sirtuin isoforms.
Similarly, computational approaches have guided the design of new antimicrobial compounds based on the pleuromutilin (B8085454) scaffold. A Quantitative Structure-Activity Relationship (QSAR) study provided the basis for designing new derivatives with improved antibacterial activity.
In the context of this compound, computational insights could guide the design of new analogues in several ways. DFT calculations could predict how modifications to the methoxy or phenol groups might affect the molecule's electronic properties and reactivity. If a biological target is known, molecular docking simulations could be used to predict the binding modes of proposed analogues, and pharmacophore modeling could ensure that the designed compounds retain the key features necessary for biological activity. This iterative cycle of design, synthesis, and testing, informed by computational chemistry, is a powerful strategy for accelerating the discovery of new therapeutic agents.
Table 3: Strategies for Rational Analogue Design
| Design Strategy | Computational Approach | Desired Outcome | Reference |
|---|---|---|---|
| Scaffold Hopping | Pharmacophore Modeling & Virtual Screening | Identify new core structures with similar 3D features. | |
| Substituent Modification | DFT & QSAR | Optimize potency and selectivity by altering functional groups. | |
| Bioisosteric Replacement | Molecular Docking & Free Energy Calculations | Improve pharmacokinetic properties while maintaining biological activity. |
| Fragment-Based Growth | Molecular Docking & Molecular Dynamics | Grow a small fragment into a more potent lead compound. | |
Future Research Trajectories and Translational Academic Prospects
Identification of Undiscovered Molecular Targets and Biological Pathways
The isoxazole (B147169) nucleus is a versatile pharmacophore, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. rsc.orgnih.gov A crucial avenue for future research will be to identify the specific molecular targets and biological pathways modulated by 2-(Isoxazol-5-yl)-5-methoxyphenol.
One promising starting point is the investigation of its potential as an inhibitor of the Wnt/β-catenin signaling pathway. A structurally related compound, 2-(isoxazol-5-yl)phenyl 3,4-dihydroxybenzoate, has been identified as a potential inhibitor of this pathway, which is often hyperactivated in colorectal cancer. nih.govresearchgate.net This analog was shown to disrupt the interaction between β-catenin and BCL9, leading to the suppression of cancer cell proliferation. nih.gov Future studies could, therefore, employ dual-luciferase reporter assays, co-immunoprecipitation, and immunofluorescence to determine if this compound can similarly interfere with the nuclear translocation of β-catenin and its interaction with transcriptional co-activators. nih.gov
Furthermore, the isoxazole moiety is present in inhibitors of other critical signaling molecules. For instance, derivatives have been developed as potent inhibitors of heat shock protein 90 (HSP90) and FMS-like tyrosine kinase-3 (FLT3), both significant targets in oncology. researchgate.netnih.govresearchgate.net Screening this compound against a panel of kinases and other enzymes known to be targeted by isoxazole-containing compounds could unveil novel activities. For example, some isoxazole derivatives act as selective inhibitors of COX-2, highlighting their anti-inflammatory potential. nih.gov
Advanced Synthetic Methodologies for Scalable Production and Structural Diversification
The advancement of synthetic methodologies is paramount for the thorough investigation of this compound and its analogs. Recent progress in isoxazole chemistry offers a robust toolkit for both scalable production and the creation of diverse chemical libraries. rsc.orgnih.gov
Key methodologies that could be applied and optimized include:
Transition Metal-Catalyzed Cycloadditions: These reactions are highly efficient for the construction of the isoxazole ring. nih.gov
Green Chemistry Approaches: The use of environmentally benign solvents and catalysts can lead to more sustainable and cost-effective synthesis. nih.gov
Regioselective Functionalization: Techniques that allow for the precise modification of the isoxazole ring and its substituents are crucial for structure-activity relationship (SAR) studies. nih.gov
A common and powerful method for synthesizing 5-substituted isoxazoles is the [3+2] cycloaddition of nitrile oxides with alkynes. nih.gov This approach could be readily adapted for the large-scale synthesis of the parent compound, this compound. Furthermore, the isoxazole ring's weak nitrogen-oxygen bond makes it a valuable intermediate for further synthetic transformations, allowing for ring-cleavage reactions to generate other valuable chemical entities. nih.govnih.gov
Development of Highly Selective and Potent this compound Analogs
A systematic exploration of the structure-activity relationships (SAR) of this compound is a critical step toward developing more potent and selective analogs. By synthesizing and evaluating a library of related compounds, researchers can elucidate the key structural features required for biological activity.
For example, SAR studies on 4,5-diarylisoxazole derivatives have revealed that the removal of a 3-hydroxyl group from one of the phenyl rings can decrease antimitotic activity. nih.gov Similarly, in a series of 5-(3-alkylquinolin-2-yl)-3-aryl isoxazoles, the presence of a fluorine or trifluoromethyl group at the fourth position of the phenyl ring was found to enhance cytotoxicity against cancer cell lines. nih.gov
For this compound, future SAR studies could involve:
Modification of the methoxy (B1213986) group on the phenol (B47542) ring to explore the impact of different alkyl or aryl ethers.
Introduction of various substituents at different positions of the phenyl ring to probe electronic and steric effects.
Alteration of the isoxazole ring substitution, although in this case, the 5-yl linkage is a defining feature.
Such studies have been successfully applied to other isoxazole-based compounds, leading to the identification of highly potent molecules. For instance, optimization of an isoxazole-based HSP90 inhibitor led to a compound with a high binding affinity (IC50 = 0.030 μM) and potent inhibition of cancer cell proliferation. researchgate.net
Integration of Omics Technologies for Deeper Mechanistic Understanding
To gain a comprehensive understanding of the cellular and molecular mechanisms of action of this compound and its future analogs, the integration of "omics" technologies is indispensable. frontiersin.orgnih.gov These high-throughput approaches can provide a global view of the changes occurring within a biological system upon treatment with the compound.
Genomics and Transcriptomics: DNA microarrays and RNA-sequencing can identify genes whose expression is altered by the compound. This can reveal the signaling pathways that are modulated and provide clues about the compound's primary targets. For example, studies on other isoxazole compounds have shown they can induce genes related to a neuroendocrine phenotype and suppress genes important for cell proliferation. sigmaaldrich.com
Proteomics: Mass spectrometry-based proteomics can be used to identify changes in protein expression and post-translational modifications. This can help to pinpoint the specific proteins that interact with the compound or are affected by its activity. frontiersin.org
Metabolomics: The analysis of the metabolome can reveal how the compound affects cellular metabolism. Isoxazole compounds have been shown to alter β-cell metabolites. sigmaaldrich.com This approach could uncover novel metabolic vulnerabilities targeted by this compound.
By combining these multi-omics datasets with bioinformatics analysis, researchers can construct detailed models of the compound's mechanism of action, identify biomarkers for its activity, and potentially uncover novel therapeutic applications. frontiersin.org This integrated approach represents the new era of natural and synthetic drug discovery. frontiersin.org
Q & A
Q. What are common synthetic routes for synthesizing 2-(Isoxazol-5-yl)-5-methoxyphenol derivatives?
- Methodological Answer : Derivatives are often synthesized via coupling reactions, saponification, and deprotection steps. For example:
- Ester hydrolysis : Methyl esters are saponified using LiOH in THF (e.g., conversion of methyl pentanoate to carboxylic acid derivatives) .
- Deprotection : Trifluoroacetic acid (TFA) in CH₂Cl₂ removes isopropylidene protecting groups from galactose conjugates, as seen in the synthesis of 6-O-acetyl-D-galactopyranose derivatives (58% yield) .
- Cycloaddition : Isoxazole rings can be formed via hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes, as demonstrated for phenylisoxazole derivatives .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer :
- NMR spectroscopy : Used to confirm regiochemistry and monitor reaction progress (e.g., distinguishing α/β anomers in galactose conjugates via ¹H NMR) .
- Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns, as shown for mofezolac-galactose conjugates .
- TLC : Monitors reaction completion during deprotection steps (e.g., TFA-mediated reactions in CH₂Cl₂) .
Q. How can functionalization of the isoxazole ring enhance the compound's research utility?
- Methodological Answer :
- Acetylation : Introducing acetamido groups (e.g., coupling with pentanoic acid derivatives) improves solubility for biological assays .
- Galactose conjugation : Enhances targeting capabilities, as seen in COX-1 inhibitor studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?
- Methodological Answer :
- Yield analysis : In galactose conjugate synthesis, yields vary between steps (54% for coupling vs. 58% for deprotection). Optimization involves:
- Temperature control (room temperature for TFA reactions) .
- Solvent selection (anhydrous CH₂Cl₂ minimizes side reactions) .
- Purification : Column chromatography with gradients (e.g., hexane/EtOAc) resolves polar byproducts .
Q. What computational methods validate the stereochemical configuration of isoxazole derivatives?
- Methodological Answer :
- DFT calculations : B3LYP/6-311G++(d,p) level studies predict electronic properties and confirm stereochemistry (e.g., isomerism in semicarbazone derivatives via NOESY NMR correlations) .
- Crystallography : SHELX refines high-resolution X-ray data to resolve enantiopurity, though η and x parameters must be carefully applied to avoid false chirality assignments .
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?
- Methodological Answer :
- 2D NMR : NOESY or HSQC distinguishes regioisomers (e.g., differentiating isoxazole-3-yl vs. 5-yl substitutions) .
- Isotopic labeling : Deuterated solvents (e.g., DMSO-d₆) clarify overlapping signals in crowded spectra .
Q. What strategies address challenges in synthesizing enantiomerically pure isoxazole derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
